molecular formula C11H14N2O3 B14450708 [Nitroso(3-phenylpropyl)amino]acetic acid CAS No. 75822-14-9

[Nitroso(3-phenylpropyl)amino]acetic acid

Katalognummer: B14450708
CAS-Nummer: 75822-14-9
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: CWMYNGNXCPJXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Nitroso(3-phenylpropyl)amino]acetic acid is an organic compound that features a nitroso group attached to an amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Nitroso(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with nitrous acid, followed by the introduction of an acetic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[Nitroso(3-phenylpropyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

[Nitroso(3-phenylpropyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitroso compounds and their biological effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [Nitroso(3-phenylpropyl)amino]acetic acid involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **Nitroso(2-phenylethyl)amino]acetic acid
  • **Nitroso(4-phenylbutyl)amino]acetic acid

Uniqueness

[Nitroso(3-phenylpropyl)amino]acetic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The length of the carbon chain and the position of the nitroso group contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

75822-14-9

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-[nitroso(3-phenylpropyl)amino]acetic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-13(12-16)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15)

InChI-Schlüssel

CWMYNGNXCPJXES-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCN(CC(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.